

# Methylene Blue (Trihydrate) CAS Number 7220-79-3: A Technical Guide

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## Compound of Interest

Compound Name: Methylene blue (trihydrate)

Cat. No.: B13138519

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## Abstract

Methylene Blue (MB), a cationic tricyclic phenothiazine dye with the CAS number 7220-79-3 for its trihydrate form, has a storied history in medicine and biology. Initially utilized for its staining properties and as an antimalarial agent, its multifaceted pharmacological profile has garnered renewed interest in contemporary research and drug development. This technical guide provides an in-depth overview of Methylene Blue's core physicochemical properties, diverse mechanisms of action, and key applications. It summarizes quantitative data in structured tables, presents detailed experimental protocols for its principal uses, and visualizes its complex signaling pathways and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and application of this versatile compound.

## Physicochemical Properties

**Methylene Blue (trihydrate)** is a dark green crystalline powder that forms a deep blue solution in water and alcohol. Its fundamental properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{16}H_{18}ClN_3S \cdot 3H_2O$	[1][2]
Molecular Weight	373.90 g/mol	[2][3]
CAS Number	7220-79-3	[1][2]
Appearance	Dark green crystalline powder with a bronze-like luster	[1][2]
Melting Point	190 °C (decomposes)	[1]
Solubility	Water: 43.6 g/L (25 °C) Ethanol: Soluble Chloroform: Soluble Ether: Insoluble	[4][5]
pKa	2.6, 11.2 (at 25°C)	[6]
Absorption Maxima ( $\lambda_{max}$ )	668 nm, 609 nm	[6]

## Mechanism of Action

Methylene Blue exhibits a remarkably diverse range of biological activities, stemming from its ability to act as a redox agent and an inhibitor of several key enzymes. Its primary mechanisms of action are detailed below.

### Mitochondrial Electron Transport Chain Modulation

A key feature of Methylene Blue is its ability to shuttle electrons within the mitochondrial electron transport chain (ETC). At low concentrations, it can accept electrons from NADH and transfer them directly to cytochrome c, bypassing complexes I and III.[7] This action can enhance cellular respiration and ATP production, particularly under conditions of mitochondrial dysfunction.[8]

### Inhibition of Nitric Oxide Synthase (NOS) and Soluble Guanylate Cyclase (sGC)

Methylene Blue is a well-documented inhibitor of both nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC).[7][9] By inhibiting NOS, it reduces the production of nitric oxide (NO), a critical signaling molecule.[9] Its inhibition of sGC prevents the NO-mediated conversion of GTP to cGMP, thereby attenuating downstream signaling cascades involved in vasodilation and neurotransmission.[10]

## Monoamine Oxidase (MAO) Inhibition

Methylene Blue is a potent, reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[11][12] This inhibition leads to increased synaptic availability of these neurotransmitters, which is believed to contribute to its antidepressant and anxiolytic effects.[13]

## Photodynamic Activity

As a photosensitizer, Methylene Blue can be activated by light of specific wavelengths (around 665 nm) to generate reactive oxygen species (ROS), primarily singlet oxygen.[14][15] This property is harnessed in photodynamic therapy (PDT) to induce localized cell death in cancerous tissues and microbial infections.[14]

## Quantitative Data

The following tables summarize key quantitative parameters related to Methylene Blue's biological activity and clinical use.

### Table 3.1: Enzyme and Cellular Inhibition

Target	IC <sub>50</sub> Value	Cell/System	Reference
Monoamine Oxidase A (MAO-A)	0.07 µM (70 nM)	Human (recombinant)	[16]
Nitric Oxide Synthase (NOS)	5.3 µM (in absence of SOD)9.2 µM (in presence of SOD)	Purified enzyme	[7][9]
Soluble Guanylate Cyclase (sGC)	~60 µM	Purified enzyme	[7][9]
A375 Melanoma Cells (Antiproliferative)	660 ± 48 nM	A375 cell line	[17]
Tau Filament Formation	1.9 µM	In vitro	[18]

**Table 3.2: Photodynamic Therapy Parameters**

Parameter	Value	Conditions	Reference
Singlet Oxygen Quantum Yield ( $\Phi\Delta$ )	0.50 - 0.60	In water	[19]
Maximum Absorption Wavelength	~665 nm	[14]	

**Table 3.3: Clinical Dosage and Pharmacokinetics**

Application	Dosage	Route	Pharmacokinetic Parameter	Value	Reference
Methemoglobinemia	1-2 mg/kg	IV	Terminal Half-life (IV)	5.25 hours	<a href="#">[11]</a> <a href="#">[16]</a> <a href="#">[20]</a>
Malaria	10-12 mg/kg/day (in combination)	Oral	Bioavailability (Oral)	72%	<a href="#">[16]</a> <a href="#">[21]</a>
Alzheimer's Disease (Clinical Trial)	138 mg/day	Oral	Peak Plasma Concentration (Oral, 100mg)	Reached after 2 hours	<a href="#">[9]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments involving Methylene Blue.

### Protocol for Staining of Nucleic Acids on Hybridization Membranes

This protocol is adapted from established methods for the reversible staining of RNA and DNA on northern and southern blots.[\[22\]](#)

Materials:

- Methylene Blue Staining Solution (0.04% Methylene Blue in 0.5 M sodium acetate, pH 5.2)
- Destaining Solution (e.g., 0.1% SDS or 75-100% ethanol)
- Hybridization membrane with immobilized nucleic acids
- Shaking platform

Procedure:

- Following immobilization of RNA or DNA, immerse the membrane in the Methylene Blue Staining Solution.
- Incubate for 5-10 minutes at room temperature with gentle agitation.
- Pour off the staining solution (it can be reused).
- Briefly rinse the membrane with sterile, nuclease-free water two to three times to remove excess stain.
- Visualize the blue bands of nucleic acids against the lighter background. The stain can detect >20 ng of RNA or DNA per band.[\[22\]](#)
- For subsequent hybridization, completely remove the stain by washing the membrane with the Destaining Solution for 5-15 minutes with shaking, followed by a 2-3 minute wash in water.[\[22\]](#)

## Protocol for In Vitro Photodynamic Therapy (PDT)

This protocol outlines a general procedure for assessing the efficacy of Methylene Blue-mediated PDT on cancer cell lines.[\[23\]](#)[\[24\]](#)

### Materials:

- Cancer cell line of interest (e.g., PC3 prostate cancer cells)
- Complete cell culture medium
- Methylene Blue stock solution (sterile)
- Phosphate-buffered saline (PBS)
- Light source with an emission wavelength around 660 nm (e.g., LED array)
- Cell viability assay kit (e.g., MTT or LDH)
- 96-well cell culture plates

### Procedure:

- Seed the cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Prepare a dose-response curve by treating the cells with various concentrations of Methylene Blue (e.g., 0 to 50  $\mu\text{M}$ ) in complete medium for a defined incubation period (e.g., 30 minutes to 2 hours) in the dark.[\[23\]](#)[\[24\]](#)
- After incubation, wash the cells with PBS to remove extracellular Methylene Blue and add fresh, drug-free medium.
- Irradiate the cells with the light source at a specific light dose (e.g., 4.5 J/cm<sup>2</sup>).[\[23\]](#) Include non-irradiated control wells for each Methylene Blue concentration to assess dark toxicity.
- Incubate the cells for a desired post-treatment period (e.g., 24 hours).
- Assess cell viability using a standard assay according to the manufacturer's instructions.

## Protocol for Assessing Mitochondrial Respiration

This protocol describes a method to measure the effect of Methylene Blue on mitochondrial oxygen consumption using high-resolution respirometry.[\[19\]](#)[\[25\]](#)

### Materials:

- Isolated mitochondria or intact cells
- High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
- Respiration medium (e.g., MiR05)
- Mitochondrial substrates (e.g., pyruvate, malate, succinate)
- Methylene Blue solution
- ADP solution
- Inhibitors of the electron transport chain (e.g., rotenone, antimycin A)

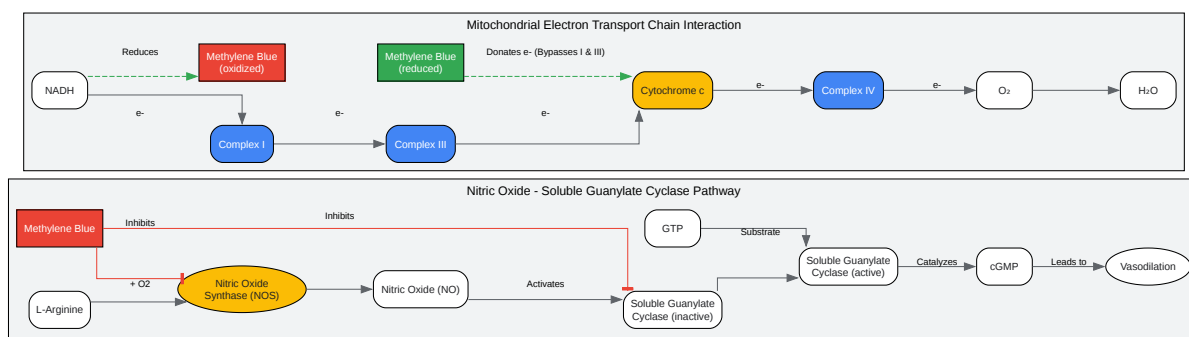
### Procedure:

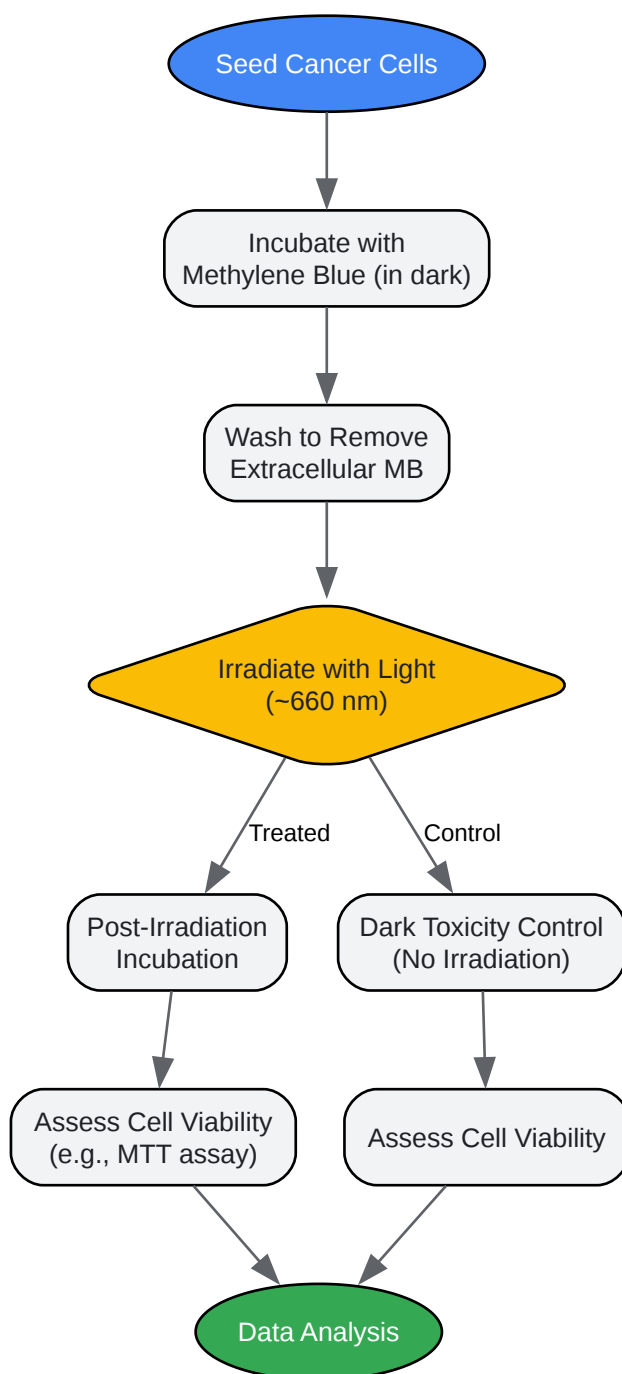
- Calibrate the oxygen electrodes of the respirometer.
- Add the respiration medium to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
- Add the isolated mitochondria or cell suspension to the chambers.
- Sequentially add mitochondrial substrates to stimulate respiration through specific complexes (e.g., pyruvate and malate for Complex I-linked respiration).
- Record the basal respiration rate (State 2).
- Add a defined concentration of Methylene Blue and record any changes in oxygen consumption.
- Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
- Optionally, use specific ETC inhibitors to dissect the effects of Methylene Blue on different parts of the respiratory chain.

## Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Methylene Blue.







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